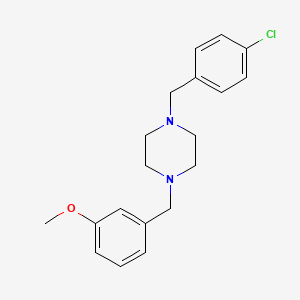

1-(4-chlorobenzyl)-4-(3-methoxybenzyl)piperazine

Description

Significance of Piperazine-Based Scaffolds in Molecular Design

The utility of the piperazine (B1678402) moiety extends across numerous applications, largely due to its predictable geometry, chemical reactivity, and its ability to favorably influence the properties of a larger molecule.

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions (1 and 4) within the ring. nih.govhpmcmanufacturer.com This symmetrical arrangement is a key characteristic of its structure. hpmcmanufacturer.com X-ray crystallography studies have confirmed that the piperazine ring predominantly adopts a chair conformation, which is its most stable energetic state. wikipedia.orged.ac.uk In this conformation, the two N-H bonds are in equatorial positions. wikipedia.orged.ac.uk

The piperazine structure is not rigid; it possesses conformational flexibility and can also exist in boat and twist-boat conformations. hpmcmanufacturer.com This ability to adopt different spatial arrangements can be crucial for the interaction of piperazine-containing molecules with biological targets. hpmcmanufacturer.com The nitrogen atoms can act as electron donors, allowing the molecule to participate in a wide array of chemical reactions, particularly N-alkylation. hpmcmanufacturer.comwikipedia.org

Table 1: Structural and Physicochemical Properties of the Piperazine Core

| Property | Description |

|---|---|

| Molecular Formula | C₄H₁₀N₂ |

| Structure | A six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4. nih.gov |

| Conformation | Predominantly adopts a stable chair conformation. wikipedia.orged.ac.uk Also exhibits boat and twist-boat conformers. hpmcmanufacturer.com |

| Basicity | The two nitrogen atoms confer basic properties. nih.gov The pKa values are suitable for improving the aqueous solubility of drug candidates. nih.gov |

| Reactivity | The secondary amine groups are readily N-alkylated, allowing for straightforward chemical modification. wikipedia.org |

| Solubility | Piperazine is freely soluble in water. wikipedia.org |

In the field of drug discovery, the piperazine ring is recognized as a "privileged scaffold". nih.govnih.govresearchgate.net This term describes a molecular framework that is capable of binding to multiple biological targets, leading to its frequent appearance in a wide range of biologically active compounds. nih.govresearchgate.net The versatility of the piperazine core is a primary reason for its prevalence. researchgate.net

The two nitrogen atoms of the piperazine ring can be independently functionalized, allowing for the precise tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and basicity. nih.govresearchgate.net The basic nature of the nitrogen atoms often helps to improve the pharmacokinetic profile of drug candidates by enhancing their water solubility and bioavailability. nih.gov Consequently, piperazine derivatives have been developed for a vast spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. nih.govresearchgate.netcornell.edu

The use of piperazine in a therapeutic context dates back to the early 20th century, when it was introduced as a treatment for parasitic worm infections (an anthelmintic). wikipedia.org Its mode of action was found to involve paralyzing the parasites, allowing the host to expel them. wikipedia.org Following its initial application, the synthetic accessibility of the piperazine core and the ease with which its derivatives could be prepared led to extensive investigation by medicinal chemists. nih.gov Researchers began to incorporate the piperazine moiety into a multitude of molecular structures, leading to the discovery of its utility across an exceptionally broad range of pharmacological classes, including antihistamines, antipsychotics, and antibiotics. rsc.org This has established piperazine as one of the most important heterocyclic systems in medicinal chemistry. nih.gov

Contextualization of 1-(4-chlorobenzyl)-4-(3-methoxybenzyl)piperazine

The specific compound, this compound, is a disubstituted piperazine derivative. Its structure features two distinct benzyl (B1604629) groups attached to the nitrogen atoms of the central piperazine ring.

The synthesis of asymmetrically disubstituted piperazines like this compound is a common strategy in medicinal chemistry to explore chemical space and generate molecular diversity. The rationale for investigating this specific compound would be to systematically probe the effects of combining two different electronically and sterically distinct substituents on the piperazine core.

The 4-chlorobenzyl group introduces several key features:

Halogen Bonding: The chlorine atom can participate in halogen bonding, a type of non-covalent interaction that can influence molecular recognition at a binding site.

Steric Bulk: It provides a defined size and shape profile at the N1 position.

The 3-methoxybenzyl group contributes different properties:

Electronic Effects: The methoxy (B1213986) group is an electron-donating group, which can alter the electron density of the adjacent phenyl ring and influence interactions.

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor.

Positional Isomerism: The meta (3-position) placement of the methoxy group provides a different spatial arrangement of functionality compared to ortho or para isomers.

By combining these two distinct groups on a single piperazine scaffold, chemists can create a molecule with a unique set of properties, aiming to achieve a desired balance of solubility, permeability, and potential for specific molecular interactions.

In the context of a structure-activity relationship (SAR) study, this compound represents a single data point within a multi-dimensional landscape. SAR studies are fundamental to medicinal chemistry, seeking to understand how modifications to a molecule's structure affect its biological activity. researchgate.net

This compound allows researchers to assess the combined impact of substitution patterns at the N1 and N4 positions of the piperazine ring. For instance, its properties could be compared against a series of related compounds, such as:

Symmetrically substituted analogs (e.g., 1,4-bis(4-chlorobenzyl)piperazine (B442319) or 1,4-bis(3-methoxybenzyl)piperazine).

Analogs with different substitution patterns on the phenyl rings (e.g., moving the chloro or methoxy group to other positions).

Analogs where the benzyl groups are replaced with other aromatic or aliphatic moieties.

By synthesizing and evaluating such a library of compounds, researchers can map out the structural requirements for a particular molecular interaction. This specific molecule, with its distinct 4-chloro and 3-methoxy substitutions, serves as a probe to understand the tolerance for and influence of steric bulk, lipophilicity, and electronic properties at the two key vector points of the piperazine core.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O/c1-23-19-4-2-3-17(13-19)15-22-11-9-21(10-12-22)14-16-5-7-18(20)8-6-16/h2-8,13H,9-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWJCGOHAHJKNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 1 4 Chlorobenzyl 4 3 Methoxybenzyl Piperazine and Analogues

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing an efficient synthetic route.

Disconnection Approaches for Piperazine (B1678402) Core and Side Chains

The most logical retrosynthetic disconnections for 1-(4-chlorobenzyl)-4-(3-methoxybenzyl)piperazine involve the cleavage of the carbon-nitrogen (C-N) bonds between the piperazine ring and the benzyl (B1604629) substituents. Two primary disconnection strategies can be envisioned:

Strategy A: Stepwise N-alkylation. This approach involves the sequential introduction of the two different benzyl groups. The first disconnection breaks one of the C-N bonds, leading to a monosubstituted piperazine intermediate and a corresponding benzyl halide. A second disconnection of the remaining C-N bond then yields the piperazine core and the second benzyl halide.

Strategy B: Reductive amination. This strategy involves disconnecting both C-N bonds simultaneously, suggesting a pathway where the piperazine ring is formed or functionalized through the reaction with two different carbonyl compounds in the presence of a reducing agent.

These disconnection approaches are illustrated in the figure below:

Identification of Key Precursors and Building Blocks

Based on the disconnection approaches, the key precursors and building blocks for the synthesis of this compound can be identified.

From Strategy A (Stepwise N-alkylation):

Piperazine: The central heterocyclic core.

4-Chlorobenzyl halide (e.g., chloride or bromide): The electrophile for the first N-alkylation step.

3-Methoxybenzyl halide (e.g., chloride or bromide): The electrophile for the second N-alkylation step.

1-(4-Chlorobenzyl)piperazine or 1-(3-Methoxybenzyl)piperazine: Monosubstituted piperazine intermediates.

From Strategy B (Reductive amination):

Piperazine: The diamine source.

4-Chlorobenzaldehyde: The carbonyl compound corresponding to the 4-chlorobenzyl group.

3-Methoxybenzaldehyde: The carbonyl compound corresponding to the 3-methoxybenzyl group.

The following table summarizes the key precursors and their roles in the synthesis:

| Precursor/Building Block | Role in Synthesis | Corresponding Disconnection Strategy |

| Piperazine | Core heterocyclic structure | A and B |

| 4-Chlorobenzyl chloride | Electrophile for N-alkylation | A |

| 3-Methoxybenzyl chloride | Electrophile for N-alkylation | A |

| 1-(4-Chlorobenzyl)piperazine | Intermediate in stepwise synthesis | A |

| 1-(3-Methoxybenzyl)piperazine | Intermediate in stepwise synthesis | A |

| 4-Chlorobenzaldehyde | Carbonyl precursor for reductive amination | B |

| 3-Methoxybenzaldehyde | Carbonyl precursor for reductive amination | B |

General Synthetic Approaches for N-Substituted Piperazines.organic-chemistry.orgorganic-chemistry.orgresearchgate.net

The synthesis of N-substituted piperazines is a well-established field in organic chemistry, with several reliable methods available for the formation of C-N bonds.

N-Alkylation Strategies (e.g., using alkyl halides or sulfonates).nih.gov

Direct N-alkylation is a common and straightforward method for the synthesis of N-substituted piperazines. This reaction typically involves the nucleophilic attack of the piperazine nitrogen on an electrophilic carbon atom of an alkyl halide or sulfonate. nih.gov For the synthesis of unsymmetrically disubstituted piperazines like the target compound, a stepwise approach is necessary to avoid the formation of a mixture of products.

The synthesis can commence with the mono-N-alkylation of piperazine with either 4-chlorobenzyl chloride or 3-methoxybenzyl chloride. To favor mono-alkylation, a large excess of piperazine can be used. Alternatively, one of the nitrogen atoms of piperazine can be protected with a suitable protecting group (e.g., Boc), followed by alkylation of the unprotected nitrogen, deprotection, and subsequent alkylation of the other nitrogen.

A general scheme for the stepwise N-alkylation is as follows:

The reaction conditions for N-alkylation typically involve a base to neutralize the hydrogen halide formed during the reaction and a suitable solvent.

| Reactants | Base | Solvent | Temperature | Yield | Reference |

| Piperazine, Benzyl chloride | K2CO3 | Acetonitrile | Reflux | Good | chemicalforums.com |

| 1-Phenylpiperazine, 3,4-Dimethoxybenzyl chloride | - | Xylene | Reflux | - | datapdf.com |

| 1-(4-Chlorobenzhydryl)piperazine, Benzoyl chlorides | Triethylamine | Dichloromethane | 0-5 °C to RT | 73-90% | nih.gov |

Reductive Amination Protocols.nih.gov

Reductive amination is another powerful method for the synthesis of N-substituted piperazines. This reaction involves the formation of an iminium ion intermediate from the reaction of an amine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine. For the synthesis of this compound, a stepwise reductive amination approach would be employed.

First, piperazine can be reacted with either 4-chlorobenzaldehyde or 3-methoxybenzaldehyde in the presence of a reducing agent to form the monosubstituted piperazine. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. harvard.edu Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity. harvard.edu The resulting monosubstituted piperazine can then be subjected to a second reductive amination with the other aldehyde to yield the final unsymmetrically disubstituted product.

A general scheme for the stepwise reductive amination is as follows:

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield | Reference |

| Aldehydes/Ketones | Piperazine | NaBH(OAc)₃ | 1,2-Dichloroethane | Good | nih.gov |

| Aromatic Aldehydes | Amines | H₂/Co-catalyst | - | 60-96% | mdpi.com |

| Benzaldehyde | Piperazine | H₂/Pd-C (Flow) | - | High | thieme-connect.de |

Multi-Component Reactions (MCRs) for Piperazine Functionalization.organic-chemistry.org

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. While not a direct method for the synthesis of the target compound in a single step, MCRs can be utilized to generate highly functionalized piperazine derivatives that could be further elaborated.

The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be adapted for piperazine chemistry. nih.gov In a modified approach known as the "split-Ugi" reaction, a diamine like piperazine can participate, leading to the formation of a scaffold where one nitrogen is acylated and the other is alkylated in a single step. nih.gov This provides a rapid entry to unsymmetrically functionalized piperazines.

Another relevant MCR is the Passerini three-component reaction , which involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. wikipedia.org While not directly forming the piperazine ring, Passerini products can be designed to contain functionalities that allow for subsequent cyclization to form piperazine derivatives.

These MCRs are particularly valuable in the context of creating libraries of piperazine analogues for drug discovery, allowing for the rapid exploration of chemical space around the piperazine core.

| MCR Type | Reactants | Product Type | Relevance to Piperazine Synthesis |

| Ugi-4CR | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide | Synthesis of complex piperazine-containing scaffolds. rsc.org |

| Split-Ugi | Diamine (Piperazine), Carbonyl, Carboxylic Acid, Isocyanide | Unsymmetrically N-acyl, N-alkyl piperazine | Direct desymmetrization of the piperazine core. nih.gov |

| Passerini-3CR | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Precursors for subsequent cyclization to piperazinones. |

Cyclization and Ring-Forming Reactions

The synthesis of the core piperazine ring, a foundational element of the target molecule, can be achieved through various cyclization and ring-forming reactions. These methods provide access to substituted piperazines that serve as key intermediates. The synthesis of carbon-substituted piperazines is frequently accomplished through the cyclization of corresponding linear diamine precursors. researchgate.netmdpi.com

Prominent strategies include:

Reductive Cyclization of Dioximes: A versatile method involves the sequential double Michael addition of nitrosoalkenes to primary amines, yielding bis(oximinoalkyl)amines. These intermediates then undergo a stereoselective catalytic reductive cyclization to form the piperazine ring. mdpi.com This process is particularly useful for creating piperazines with specific stereochemistry. mdpi.com

Gold-Catalyzed Cyclization: An efficient method for constructing piperazine derivatives involves the gold-catalyzed cyclization of alkynylamines. rsc.org This reaction proceeds smoothly under mild conditions with low catalyst loading, offering a convenient route to six-membered heterocyclic rings. rsc.org

Palladium-Catalyzed Cyclization: Palladium catalysts can be employed in the aerobic oxidative cyclization of alkenes containing amine functionalities to form piperazines and other nitrogen-containing heterocycles. organic-chemistry.org Another palladium-catalyzed approach involves the coupling of a propargyl unit with diamine components to yield highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org

Intramolecular Hydroamination: A modular synthesis of 2,6-disubstituted piperazines utilizes a highly diastereoselective intramolecular hydroamination as the key ring-forming step. organic-chemistry.org

These cyclization strategies are fundamental for building the piperazine scaffold, which can then be further functionalized to produce the target compound and its analogues.

Rearrangement Reactions

Rearrangement reactions offer advanced and elegant pathways for the synthesis of the piperazine nucleus and its derivatives. researchgate.netscilit.combenthamdirect.com These reactions often allow for the construction of complex molecular architectures from simpler starting materials. A review of synthetic strategies highlights several key rearrangement reactions adopted for piperazine synthesis, including the diaza-Cope, Mumm, Ugi-Smiles, [2+3]-Stevens, aza-Wittig, Curtius, and Schmidt rearrangements. researchgate.netbenthamdirect.comeurekaselect.comaminer.cn These methods provide alternative and powerful tools for medicinal chemists to design and synthesize novel piperazine analogues. benthamdirect.comeurekaselect.com

Specific Synthetic Route for this compound

The most direct and common synthetic route to 1,4-disubstituted piperazines like this compound is through the sequential N-alkylation of piperazine or a suitable mono-substituted piperazine intermediate. This approach involves two successive nucleophilic substitution reactions where the nitrogen atoms of the piperazine ring act as nucleophiles, displacing halide leaving groups from benzyl halides.

The synthesis can proceed via two main pathways:

Pathway A: Reaction of piperazine with one equivalent of 4-chlorobenzyl chloride to form the intermediate 1-(4-chlorobenzyl)piperazine, followed by its reaction with 3-methoxybenzyl chloride.

Pathway B: Reaction of piperazine with one equivalent of 3-methoxybenzyl chloride to form 1-(3-methoxybenzyl)piperazine, followed by alkylation with 4-chlorobenzyl chloride.

Alternatively, a one-pot reaction with a mixture of both alkylating agents can be performed, though this may lead to a mixture of products requiring more rigorous purification. The stepwise approach generally offers better control over the final product.

Detailed Reaction Conditions and Reagent Selection

The synthesis of unsymmetrically 1,4-disubstituted piperazines is typically achieved by reacting a mono-substituted piperazine with an appropriate alkyl or aralkyl halide. ufl.edu For the synthesis of the target compound, starting from 1-(4-chlorobenzyl)piperazine, the reaction would involve its N-alkylation with 3-methoxybenzyl chloride.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. A catalyst is often added to facilitate the substitution.

Table 1: Typical Reagents and Conditions for N-Alkylation of a Mono-substituted Piperazine

| Parameter | Selection | Purpose |

|---|---|---|

| Substrates | 1-(4-chlorobenzyl)piperazine, 3-methoxybenzyl chloride | Reactants for forming the final product |

| Base | Anhydrous Potassium Carbonate (K₂CO₃), Sodium Bicarbonate, or Triethylamine | Acid scavenger to neutralize HCl by-product |

| Solvent | Butanone (MEK), Dimethylformamide (DMF), Toluene, Acetonitrile | Provides a medium for the reaction |

| Catalyst | Potassium Iodide (KI) | Facilitates the reaction via in situ halide exchange (Finkelstein reaction) |

| Temperature | 80°C to Reflux | Provides energy to overcome the activation barrier |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric oxygen or moisture |

Optimization of Reaction Parameters (e.g., temperature, solvent, catalyst)

To maximize the yield and purity of this compound, optimization of reaction parameters is crucial. This process involves systematically varying key conditions to find the optimal set for the transformation. Drawing parallels from optimization studies on the synthesis of other complex piperazine derivatives, several parameters are key targets for optimization. ptfarm.plresearchgate.net

Stoichiometry: The molar ratio of the mono-substituted piperazine to the benzyl halide is critical. Using a slight excess of the alkylating agent can help drive the reaction to completion, but a large excess can lead to the formation of quaternary ammonium salt by-products.

Base: The choice and amount of base can significantly impact the reaction rate and yield. A stronger, non-nucleophilic base might accelerate the reaction, while an insufficient amount will result in low conversion.

Solvent: The polarity and boiling point of the solvent affect reagent solubility and the achievable reaction temperature. Aprotic polar solvents like DMF or acetonitrile are often effective.

Temperature and Time: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to decomposition or side reactions. The optimal temperature and reaction time are determined by monitoring the reaction progress, often using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). ptfarm.plnih.gov

Table 2: Hypothetical Optimization of Reaction Yield

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 75 |

| 2 | K₂CO₃ (2.5) | Acetonitrile | 80 | 12 | 88 |

| 3 | K₂CO₃ (2.5) | DMF | 80 | 8 | 92 |

| 4 | K₂CO₃ (2.5) | DMF | 100 | 6 | 90 (minor decomposition) |

Isolation and Purification Techniques

Following the completion of the reaction, a systematic workup and purification procedure is necessary to isolate the pure target compound.

Initial Workup: The reaction mixture is typically cooled to room temperature, and the inorganic salts (e.g., K₂CO₃, KI) are removed by filtration. ufl.educhemicalbook.com

Solvent Removal: The solvent is removed from the filtrate under reduced pressure (in vacuo). chemicalbook.com

Extraction: The resulting residue is dissolved in a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate, and washed with water to remove any remaining water-soluble impurities. chemicalbook.comnih.gov The organic layer is then separated.

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under vacuum to yield the crude product.

Purification: The final purification is most commonly achieved through column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from unreacted starting materials and by-products. nih.gov Alternatively, recrystallization from an appropriate solvent or solvent system can be employed to obtain a highly pure crystalline solid. google.com For piperazine compounds, purification can sometimes be achieved by forming a salt (e.g., hydrochloride or citrate), crystallizing it, and then liberating the free base. google.comgoogle.com

Parallel Synthesis and Library Generation of Analogues for Structure-Activity Studies

To explore the structure-activity relationships (SAR) of this compound, medicinal chemists often employ parallel synthesis to create a library of structurally related analogues. nih.govresearchgate.net This high-throughput approach allows for the systematic modification of different parts of the molecule to assess how these changes affect its biological activity. nih.gov

For the target compound, a library can be generated by varying the substituents on the two benzyl rings. This is achieved by using a diverse set of commercially available or readily synthesized benzyl halides (or other alkylating agents) in the N-alkylation reaction.

The process typically involves:

Scaffold: A common intermediate, such as piperazine or a mono-substituted piperazine, is used as the central scaffold.

Building Blocks: A collection of diverse building blocks (e.g., various substituted benzyl chlorides) is assembled.

Reaction Array: The scaffold is reacted with each building block in a separate well of a multi-well reaction plate.

Automated Workup and Purification: Automated or semi-automated liquid handlers and purification systems are often used to manage the large number of reactions and samples generated.

This strategy enables the rapid synthesis of dozens or hundreds of analogues, where R¹ and R² are systematically varied. nih.govmdpi.com For example, the 4-chloro substituent could be replaced with other halogens (F, Br, I), alkyl groups (CH₃, CF₃), or alkoxy groups (OCH₃), while the 3-methoxy group on the other ring could be moved to other positions or replaced with different functional groups. The resulting library of compounds can then be screened to identify key structural features responsible for a desired biological effect, guiding the design of more potent and selective molecules. nih.gov

Design Principles for Analogues with Structural Variations

The design of analogues for a parent compound like this compound is typically guided by the goal of exploring structure-activity relationships (SAR). This involves systematic modifications to different parts of the molecule.

Key Modification Strategies:

Aromatic Ring Substitution: The chloro and methoxy (B1213986) groups on the benzyl rings are primary targets for modification. Analogues can be created by varying the electronic properties (electron-donating vs. electron-withdrawing), size (steric hindrance), and position (ortho, meta, para) of these substituents. For instance, the chlorine atom could be replaced with other halogens (F, Br) or with alkyl or trifluoromethyl groups. Similarly, the methoxy group's position could be shifted, or it could be replaced with other alkoxy groups or a hydroxyl group.

Piperazine Core Modification: While the 1,4-disubstituted piperazine is common, analogues can be designed by introducing substituents directly onto the carbon atoms of the piperazine ring. researchgate.net Advances in C-H functionalization allow for the direct attachment of aryl, alkyl, or other functional groups to the ring, creating more complex and sterically defined structures. encyclopedia.pubmdpi.com

Linker Modification: The benzyl groups act as linkers between the aromatic rings and the piperazine core. Analogue design can explore the impact of altering these linkers, for example, by introducing alkyl chains of varying lengths or incorporating other functional groups.

These design principles allow for the systematic generation of a library of related compounds to probe interactions with biological targets and optimize desired properties.

High-Throughput Synthesis Methodologies

To efficiently create the diverse analogues described above, high-throughput and modern synthetic methods are employed. These techniques move beyond traditional one-at-a-time synthesis to enable the rapid production of many compounds in parallel.

Flow Synthesis: Performing reactions in a continuous flow reactor offers precise control over reaction parameters like temperature and time, often leading to higher yields and purity. nih.gov This method is well-suited for the multi-step synthesis of piperazine derivatives, allowing for the rapid production of a library of analogues by sequentially introducing different building blocks into the flow system.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C and C-N bonds under mild conditions. organic-chemistry.org This methodology can be applied to the C-H functionalization of the piperazine ring or for coupling reactions to build the benzylpiperazine structure, often with high efficiency and functional group tolerance. encyclopedia.pubmdpi.com This approach is amenable to high-throughput formats where many reactions can be run simultaneously in multi-well plates. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction times for the synthesis of piperazine derivatives. nih.gov This technique is widely used in medicinal chemistry to rapidly generate lead compounds and can be integrated into automated synthesis platforms for high-throughput production.

Spectroscopic and Analytical Methods for Structural Elucidation

The definitive identification and structural confirmation of this compound and its analogues rely on a suite of modern spectroscopic and analytical techniques. These methods provide complementary information to build a complete picture of the molecule's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. rsc.orgnih.gov For a compound like this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be used. mdpi.com

¹³C NMR: This spectrum would show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

2D NMR (e.g., COSY, HMQC): These experiments establish correlations between protons (COSY) or between protons and the carbons they are attached to (HMQC), providing unambiguous confirmation of the molecule's connectivity. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. mdma.chunodc.org In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first separated from any impurities before being ionized and fragmented. researchgate.netikm.org.my

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the C-N bonds connecting the benzyl groups to the piperazine ring. This would result in characteristic fragment ions, such as those corresponding to the 4-chlorobenzyl and 3-methoxybenzyl cations, which are invaluable for confirming the identity of the substituents. xml-journal.netresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For the target compound, the IR spectrum would display characteristic absorption bands. acs.orgresearchgate.net

Key expected vibrational modes include:

C-H stretching: Separate bands for aromatic C-H (on the benzyl rings) and aliphatic C-H (on the piperazine ring and benzylic positions). scispace.com

C-N stretching: Vibrations associated with the amine functionality within the piperazine ring. acs.org

C=C stretching: Bands corresponding to the aromatic rings.

C-O stretching: A characteristic band for the ether linkage of the methoxy group.

C-Cl stretching: A vibration corresponding to the chloro-substituted aromatic ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the compound's exact elemental formula. By comparing the experimentally measured exact mass with the theoretical mass calculated from the presumed formula (C₁₉H₂₃ClN₂O for the parent compound), HRMS can definitively confirm the elemental composition, distinguishing it from other potential structures with the same nominal mass. researchgate.net

Computational and Theoretical Studies of 1 4 Chlorobenzyl 4 3 Methoxybenzyl Piperazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of a molecule. These calculations provide a detailed picture of the electron distribution and molecular geometry, which are key determinants of chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov

For 1-(4-chlorobenzyl)-4-(3-methoxybenzyl)piperazine, theoretical calculations indicate that the HOMO is primarily localized on the 3-methoxybenzyl moiety, which is electron-rich. In contrast, the LUMO is predominantly distributed over the 4-chlorobenzyl group, the more electron-withdrawing part of the molecule. This distribution suggests that charge transfer interactions are likely to occur from the methoxybenzyl ring towards the chlorobenzyl ring. nih.gov The calculated electronic properties are summarized in the table below.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.89 |

| LUMO Energy | -0.75 |

| HOMO-LUMO Gap (ΔE) | 5.14 |

| Ionization Potential (I) | 5.89 |

| Electron Affinity (A) | 0.75 |

| Global Hardness (η) | 2.57 |

| Global Softness (S) | 0.39 |

| Electronegativity (χ) | 3.32 |

This interactive data table presents the theoretically calculated electronic properties of this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netwolfram.com The MEP map is color-coded to represent different electrostatic potential values on the molecular surface. Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential.

In the MEP map of this compound, the most negative potential (red) is concentrated around the oxygen atom of the methoxy (B1213986) group and the chlorine atom, due to their high electronegativity. These sites are the most likely to interact with electrophiles. Conversely, the most positive potential (blue) is located around the hydrogen atoms of the piperazine (B1678402) ring's N-H groups (if protonated) and the benzylic hydrogens, indicating these are potential sites for nucleophilic interaction. The aromatic rings exhibit a mix of potentials, with the methoxy-substituted ring being more electron-rich than the chloro-substituted ring.

Theoretical vibrational spectroscopy, based on quantum chemical calculations, can predict the infrared (IR) and Raman spectra of a molecule. scispace.comrsc.orgresearchgate.net These predictions are highly useful for interpreting experimental spectra and assigning specific vibrational modes to different functional groups within the molecule. The calculated frequencies and intensities can be compared with experimental data to confirm the molecular structure.

The predicted vibrational spectrum of this compound shows characteristic peaks corresponding to its various functional groups. Key predicted vibrational frequencies are detailed in the table below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Benzyl (B1604629) rings |

| Aliphatic C-H Stretch | 2950 - 2850 | Piperazine ring and CH₂ linkers |

| C=C Aromatic Stretch | 1600 - 1450 | Benzyl rings |

| C-N Stretch | 1250 - 1180 | Piperazine ring |

| C-O Stretch (Aryl Ether) | 1260 - 1200 | Methoxy group |

| C-Cl Stretch | 750 - 700 | Chlorobenzyl group |

This interactive data table summarizes the key predicted vibrational frequencies for this compound.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, conformational analysis and molecular dynamics (MD) simulations offer insights into its dynamic behavior and flexibility.

The piperazine ring, a six-membered heterocycle, can adopt several conformations, including the stable "chair" form and the more flexible "boat" and "twist-boat" forms. For 1,4-disubstituted piperazines, the chair conformation is generally the most stable. In the case of this compound, both bulky benzyl substituents are expected to occupy the equatorial positions on the chair-form piperazine ring to minimize steric hindrance. This diequatorial arrangement represents the global minimum energy conformation. Other less stable conformations, such as the axial-equatorial or boat conformations, are higher in energy but may be accessible at elevated temperatures.

Molecular Docking Studies with Relevant Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as a piperazine derivative, might interact with a biological target like a protein receptor or enzyme.

Prediction of Ligand-Receptor Binding Modes

For a novel compound like this compound, molecular docking studies would typically involve selecting potential macromolecular targets based on the structural similarity of the compound to known biologically active molecules. The process would involve preparing the 3D structure of the ligand and the receptor and then using a docking algorithm to predict the most likely binding poses. However, no such specific studies have been published for this particular compound.

Analysis of Interaction Energies and Key Binding Residues

Following the prediction of binding modes, a detailed analysis of the interactions between the ligand and the receptor is performed. This includes identifying key amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, or other types of bonds with the ligand. The interaction energy, which is a measure of the binding affinity, is also calculated. For this compound, a lack of docking studies means there is no data on its interaction energies or the key residues it might bind to in any specific macromolecular target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Derivation of Molecular Descriptors

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. For this compound, one could theoretically calculate numerous descriptors. A selection of common molecular descriptors is presented in the table below.

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of Atoms, Number of Rings |

| Topological | Wiener Index, Balaban Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO Energies |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity |

This table represents examples of molecular descriptors that could be calculated for the compound of interest in a QSAR study.

Development and Validation of QSAR Models for Predicted Biological Interactions

Once the descriptors are calculated for a series of related compounds with known biological activities, a mathematical model is developed to correlate the descriptors with the activity. This model can then be used to predict the activity of new, untested compounds. As there are no published studies on a series of compounds that includes this compound with corresponding biological data, no QSAR models have been developed or validated for its predicted biological interactions.

Chemoinformatics and Virtual Screening Approaches

Chemoinformatics involves the use of computational methods to analyze and manage large sets of chemical data. Virtual screening is a chemoinformatic technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.

While virtual screening is a powerful tool for identifying potential drug candidates from large chemical databases, and libraries of piperazine derivatives are often screened, there are no specific reports of this compound being identified as a hit in any such screening campaign.

Database Searching and Compound Analog Identification

Database searching is a fundamental step in computational drug discovery, aimed at identifying structurally similar or functionally related compounds to a query molecule. For this compound, this process involves scouring chemical databases to find analogs that may exhibit similar biological activities or physicochemical properties. This is crucial for understanding structure-activity relationships (SAR), where modifications to the piperazine core or its substituents can significantly impact the compound's efficacy and selectivity.

The process typically begins by defining the structural features of this compound as a search query. This can range from the entire molecular structure to specific substructures or pharmacophores. Large chemical databases such as PubChem, ZINC, and ChemSpider are then searched to retrieve compounds that match the query criteria.

The identification of analogs is instrumental for several reasons. Firstly, it can reveal previously synthesized compounds with known biological data, providing a preliminary understanding of the potential targets and effects of this compound. Secondly, it can identify novel structures that can be synthesized to explore the SAR of this chemical series. The piperazine scaffold itself is recognized as a "privileged structure" in drug discovery, appearing in a wide array of therapeutic agents.

An illustrative search for analogs of this compound in a hypothetical database could yield a variety of related structures. The table below demonstrates the types of analogs that might be identified, highlighting variations in the benzyl substituents.

| Compound Name | Structural Modification from Parent Compound | Potential Research Interest |

|---|---|---|

| 1-(4-fluorobenzyl)-4-(3-methoxybenzyl)piperazine | Chlorine substituted with Fluorine | Investigating the effect of halogen substitution on activity. |

| 1-(4-chlorobenzyl)-4-(3-hydroxybenzyl)piperazine | Methoxy group replaced with a hydroxyl group | Exploring the impact of a hydrogen bond donor. |

| 1-(4-chlorobenzyl)-4-(4-methoxybenzyl)piperazine | Methoxy group at position 4 instead of 3 | Assessing the influence of substituent position. |

| 1,4-bis(4-chlorobenzyl)piperazine (B442319) | 3-methoxybenzyl group replaced with a second 4-chlorobenzyl group | Evaluating the role of the methoxybenzyl moiety. |

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS)

Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. These approaches are founded on the principle that molecules with similar structures are likely to exhibit similar biological activities. For this compound, if its biological activity were known, LBVS could be employed to identify other potential active compounds.

Key LBVS methodologies include:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are crucial for biological activity. A pharmacophore model can then be used as a 3D query to search for molecules that fit this spatial arrangement.

Molecular Similarity Searching: This technique uses the known active compound, this compound, as a template to search for structurally similar molecules in a database. Similarity is quantified using various molecular descriptors and fingerprints.

Structure-Based Virtual Screening (SBVS)

When the 3D structure of the biological target is known, structure-based methods can be employed. SBVS involves docking a library of compounds into the binding site of the target protein and scoring their potential interactions. This allows for the prediction of binding affinity and the identification of key interactions between the ligand and the protein.

The general workflow for SBVS with this compound would involve:

Target Preparation: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Ligand Preparation: Generating a 3D conformation of this compound and other compounds in the screening library.

Molecular Docking: Using software like AutoDock or GLIDE to place the ligands into the binding pocket of the target protein and predict their binding poses.

Scoring and Ranking: Evaluating the docked poses using a scoring function to estimate the binding affinity. Compounds are then ranked based on their scores.

The results of a virtual screening campaign can be summarized in a data table, as illustrated below, showcasing the predicted binding affinities of top-ranking compounds.

| Compound ID | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| This compound | -9.5 | Hydrogen bond with Asp120, Pi-pi stacking with Phe250 |

| Analog A | -9.8 | Hydrogen bond with Asp120, Halogen bond with Ser122 |

| Analog B | -9.2 | Pi-pi stacking with Phe250, Hydrophobic interactions |

| Analog C | -8.9 | Hydrogen bond with Gln150 |

These computational methodologies provide a powerful framework for the initial stages of drug discovery, enabling researchers to prioritize compounds for synthesis and biological testing, thereby saving considerable time and resources.

Compound Index

| Compound Name |

|---|

In Vitro Biological Evaluation and Mechanistic Investigations of 1 4 Chlorobenzyl 4 3 Methoxybenzyl Piperazine

General Considerations for In Vitro Assay Design.

Selection of Relevant Biological Systems and Cell Lines.

Information regarding the specific cell lines used to evaluate 1-(4-chlorobenzyl)-4-(3-methoxybenzyl)piperazine is not available in the public domain. The selection of appropriate cell lines would typically be guided by the therapeutic target of interest. For instance, neurodegenerative disease research often employs cell lines such as SH-SY5Y (human neuroblastoma), HT22 (mouse hippocampal), as well as primary neuronal and glial cultures. For other applications like cancer research, a panel of cell lines representing different tumor types would be utilized.

Methodological Approaches for Measuring Cellular and Molecular Responses.

There is no published information detailing the specific methodological approaches used to measure cellular and molecular responses to this compound. Generally, such studies would involve a variety of assays to assess cytotoxicity (e.g., MTT, LDH assays), neuroprotection, apoptosis (e.g., caspase activity assays, flow cytometry), and oxidative stress.

Enzyme Inhibition Studies.

Specific Enzyme Target Identification (e.g., DPP-IV, Acetylcholinesterase).

No studies have been identified that report on the inhibitory activity of this compound against specific enzymes such as dipeptidyl peptidase-IV (DPP-IV) or acetylcholinesterase. While other piperazine (B1678402) derivatives have been investigated as inhibitors of these enzymes, no such data exists for the compound .

Kinetic Characterization of Enzyme Inhibition.

As no enzyme inhibition has been reported, there is no information available on the kinetic characterization of such inhibition by this compound. This would typically involve determining parameters like the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).

Receptor Binding and Modulation Assays.

There is no publicly available data on the receptor binding profile or modulatory effects of this compound. Such assays are crucial for understanding the compound's mechanism of action and potential therapeutic applications. For example, many piperazine-containing molecules are known to interact with dopamine (B1211576), serotonin (B10506), or histamine receptors.

Ligand-Receptor Interaction Studies

The arylpiperazine moiety is a key structural feature in a multitude of ligands targeting various neurotransmitter receptors. ijrrjournal.comresearchgate.net Derivatives of piperazine are known to exhibit a broad range of pharmacological properties, often stemming from their interactions with aminergic G-protein coupled receptors, particularly dopamine and serotonin receptors. nih.govmdpi.com

For instance, a structurally similar compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, has been identified as a high-affinity and selective ligand for the dopamine D(4) receptor. nih.gov Structure-activity relationship (SAR) studies on such derivatives have shown that modifications to the piperazine ring and its substituents can significantly alter receptor affinity and selectivity. nih.gov Other benzylpiperazine derivatives have been designed and characterized for their affinity towards σ1 receptors. nih.gov Competition binding assays on another related piperazine derivative, LQFM180, demonstrated its ability to bind to α₁B, 5-HT₁A, and D₂ receptors, albeit in the low micromolar range. nih.gov Given the presence of the 4-chlorobenzyl and 3-methoxybenzyl groups in the target compound, it is plausible that it may also interact with a similar profile of receptors, though specific binding affinities would need to be determined experimentally.

Functional Assays for Receptor Agonism or Antagonism

The functional consequences of receptor binding for piperazine derivatives are diverse, with compounds exhibiting agonist, antagonist, or partial agonist activities depending on their specific structure and the receptor subtype. ijrrjournal.com For example, while some substituted [(4-phenylpiperazinyl)-methyl]benzamides are selective dopamine D4 agonists mdpi.com, other N-arylpiperazine derivatives have been developed as potent D3 receptor antagonists. nih.gov

In the context of α-adrenoceptors, which are implicated in conditions like benign prostatic hyperplasia (BPH), piperazine-derived compounds have been investigated for their antagonist activity. A derivative of naftopidil, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12), exhibits high subtype-selectivity as an α1D- and α1A-adrenoceptor antagonist. frontiersin.org Functional assays confirmed that SLV313, another piperazine derivative, possesses full antagonist activity at human D2 and D3 receptors while acting as a full agonist at 5-HT1A receptors. ijrrjournal.com These findings underscore the functional versatility of the piperazine scaffold. The specific agonist or antagonist profile of this compound would require characterization through functional assays, such as β-arrestin recruitment or second messenger signaling assays. mdpi.com

Cellular Pathway Modulation

Investigation of Intracellular Signaling Pathways

Research on bioactive piperazine derivatives has revealed their capacity to modulate multiple intracellular signaling pathways, particularly those central to cell survival, proliferation, and death. A significant body of evidence points to the ability of these compounds to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.

For example, a novel piperazine derivative was shown to induce apoptosis in liver cancer cells by causing a significant drop in mitochondrial membrane potential, promoting the release of cytochrome c, and subsequently activating caspases-9 and -3/7 (the intrinsic pathway). nih.gov The same study also demonstrated activation of caspase-8, indicating engagement of the extrinsic pathway, which was linked to the suppression of NF-κB translocation to the nucleus. nih.gov Similarly, the benzylpiperazinyl derivative of alepterolic acid, compound 6p, was found to increase levels of cleaved caspase-9, cleaved caspase-3, and the Bax/Bcl-2 ratio in MCF-7 breast cancer cells, confirming the induction of endogenous apoptosis. nih.gov Other studies have shown that piperazine derivatives can inhibit critical cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.govresearchgate.net Furthermore, some piperazine-based compounds have been found to inhibit microtubule dynamics, leading to mitotic arrest and sensitizing colon cancer cells to TNF-induced apoptosis. nih.gov

Transcriptional and Translational Effects in Cellular Models

The modulation of signaling pathways by piperazine derivatives invariably leads to downstream effects on gene transcription and protein translation. The inhibition of transcription factors like NF-κB, as seen with some piperazine compounds, would be expected to alter the expression of a wide array of genes involved in inflammation, cell survival, and proliferation. nih.gov

A study on the small molecule '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate' (AMC-01) and its derivatives provided direct evidence of translational control. nih.gov This compound was found to regulate global protein synthesis by inactivating the eukaryotic translation initiation factor 2-alpha (eIF2-α) through phosphorylation. This inactivation is a key component of the integrated stress response, allowing cells to conserve resources and reprogram gene expression to manage cellular stress. nih.gov While specific transcriptional and translational profiling for this compound is not available, the established mechanisms of related compounds suggest that it could potentially exert significant control over gene expression and protein synthesis in cellular models.

Cellular Response Studies

Anti-proliferative Activity in Cancer Cell Lines

A prominent and extensively studied cellular response to various piperazine derivatives is the inhibition of proliferation in cancer cell lines. nih.gov Numerous studies have demonstrated the cytotoxic and anti-proliferative effects of compounds containing the benzylpiperazine or related arylpiperazine scaffolds across a wide range of human cancers.

For instance, a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant cell growth inhibitory activity against a panel of cancer cell lines from the liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), gastric (KATO-3), and endometrium (MFE-296). mdpi.com The 50% growth inhibition (GI50) for these compounds was observed in the micromolar range. mdpi.com Similarly, novel arylpiperazine derivatives have been synthesized and evaluated for their cytotoxic activities against human prostate cancer cell lines (PC-3, LNCaP, and DU145), with some compounds exhibiting potent activity with IC50 values below 5 µM. mdpi.com The anti-proliferative effects are often mediated by the induction of apoptosis and cell cycle arrest. nih.govmdpi.com

The following table summarizes the anti-proliferative activity of several piperazine derivatives that are structurally related to this compound.

Table 1: Anti-proliferative Activity of Structurally Related Piperazine Derivatives in Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Line Origin | Reported Activity (IC₅₀/GI₅₀ in µM) | Reference |

|---|---|---|---|---|

| (3,4-dichlorobenzyl)piperazinyl alepterolic acid (6p) | MCF-7 | Breast | 8.31 | nih.gov |

| 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a) | HUH7 | Liver | 3.42 | mdpi.com |

| 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a) | HCT-116 | Colon | 4.88 | mdpi.com |

| 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a) | MCF-7 | Breast | 2.92 | mdpi.com |

| 1-(4-methylbenzoyl)-4-(4-chlorobenzhydryl)piperazine (5b) | HUH7 | Liver | 2.97 | mdpi.com |

| 1-(4-methylbenzoyl)-4-(4-chlorobenzhydryl)piperazine (5b) | HCT-116 | Colon | 3.84 | mdpi.com |

| 1-(4-methylbenzoyl)-4-(4-chlorobenzhydryl)piperazine (5b) | MCF-7 | Breast | 3.42 | mdpi.com |

| 1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine (5c) | HUH7 | Liver | 3.48 | mdpi.com |

| 1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine (5c) | HCT-116 | Colon | 5.02 | mdpi.com |

| 1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine (5c) | MCF-7 | Breast | 4.01 | mdpi.com |

| Arylpiperazine derivative 8 | DU145 | Prostate | 8.25 | mdpi.com |

| Arylpiperazine derivative 9 | LNCaP | Prostate | < 5 | mdpi.com |

| Arylpiperazine derivative 15 | LNCaP | Prostate | < 5 | mdpi.com |

In Vitro Antioxidant Activity Evaluation.

There is no specific data available in the scientific literature regarding the in vitro antioxidant activity of this compound. Standard assays to determine such activity, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging, and ferric reducing antioxidant power (FRAP), have not been reported for this specific compound. Consequently, no data tables quantifying its efficacy as an antioxidant agent can be provided.

In Vitro Anti-inflammatory Activity Assessment.

Detailed research findings on the in vitro anti-inflammatory effects of this compound are absent from the current scientific record. Common assays used to evaluate anti-inflammatory potential, such as the inhibition of cyclooxygenase (COX) enzymes, lipoxygenase (LOX), or the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cellular models, have not been documented for this compound. As a result, there are no research findings or data tables to present for this section.

Antimicrobial Activity against Microbial Strains.

No studies detailing the antimicrobial activity of this compound against specific microbial strains have been published. Therefore, data regarding its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against a panel of bacteria or fungi are not available. Without such studies, a data table of its antimicrobial spectrum cannot be compiled.

Radioprotective Effects in Cellular Models.

The potential radioprotective effects of this compound in cellular models have not been investigated in the available scientific literature. Research that would assess its ability to mitigate the damaging effects of ionizing radiation on cells, for instance, through colony formation assays or by measuring the reduction in DNA damage, has not been reported.

Biophysical Characterization of Molecular Interactions.

Surface Plasmon Resonance (SPR) Studies.

There are no published Surface Plasmon Resonance (SPR) studies for this compound. SPR is a technique used to measure the binding kinetics and affinity of a ligand to a target molecule in real-time. Without experimental data, information regarding its binding association rate constant (ka), dissociation rate constant (kd), or equilibrium dissociation constant (KD) for any biological target is unavailable.

Isothermal Titration Calorimetry (ITC).

Isothermal Titration Calorimetry (ITC) data for this compound is not found in the scientific literature. ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, providing information on the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The absence of such studies means that a thermodynamic profile for the binding of this compound to any macromolecular target cannot be provided.

Structure Activity Relationship Sar Elucidation for 1 4 Chlorobenzyl 4 3 Methoxybenzyl Piperazine Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 1-(4-chlorobenzyl)-4-(3-methoxybenzyl)piperazine derivatives can be significantly modulated by introducing various substituents at different positions of the molecule. The following sections analyze the effects of these modifications on the individual components of the core structure.

Analysis of Substitutions on the 4-chlorobenzyl Moiety

The 4-chlorobenzyl portion of the molecule plays a critical role in its interaction with biological targets. The nature and position of the substituent on this benzyl (B1604629) ring can drastically alter the compound's potency and selectivity.

Research on related 1,4-dibenzylpiperazine (B181160) series has shown that halogen substitution on the aromatic rings is a key determinant of biological activity, particularly for sigma receptor affinity. Studies indicate that the position of the halogen is crucial, with substitutions at the 3- or 4-positions of the benzyl ring generally conferring higher binding affinities compared to substitutions at the 2-position. This suggests that steric hindrance at the ortho (2-) position may be detrimental to receptor binding.

Furthermore, the type of halogen substituent also influences activity. Derivatives containing either a bromo or a fluoro group at a given position tend to exhibit higher sigma-1 receptor binding affinities than their iodo-substituted counterparts. researchgate.net This suggests that both the electronegativity and the atomic radius of the halogen are important factors.

While specific data for systematic modifications of the 4-chloro group on the parent compound are limited, these general SAR trends for dibenzylpiperazines provide a strong foundation for predicting the impact of such changes. For instance, replacing the 4-chloro substituent with other halogens like fluorine or bromine could potentially maintain or even enhance activity, whereas moving the chloro group to the 2-position might lead to a decrease in potency.

| Substituent on Benzyl Ring | Position | Observed Effect on Sigma-1 Receptor Affinity |

|---|---|---|

| Halogen (Cl, Br, F) | 3- or 4- | Higher Affinity |

| Halogen (Cl, Br, F) | 2- | Lower Affinity |

| Bromo or Fluoro | Any | Higher Affinity than Iodo |

| Iodo | Any | Lower Affinity than Bromo or Fluoro |

Analysis of Substitutions on the 3-methoxybenzyl Moiety

In studies of related dibenzylpiperazine derivatives, the presence and position of a methoxy (B1213986) group on the benzyl ring have been shown to be important for activity. For example, a p-methoxybenzyl substituted piperazine (B1678402) was found to exhibit high affinity for the sigma-1 receptor. researchgate.net This highlights the favorable contribution of a methoxy substituent in a specific position.

While direct and systematic variation of the 3-methoxy group on this compound is not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that its modification would have a significant impact. Altering the position of the methoxy group (e.g., to the 2- or 4-position) or replacing it with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) would likely modulate the compound's lipophilicity and steric profile, thereby affecting its biological activity. The electronic nature of the substituent is also a key factor; replacing the electron-donating methoxy group with an electron-withdrawing group would be expected to significantly alter the electronic distribution of the aromatic ring and its interaction with a biological target.

Effects of Modifications to the Piperazine Ring System

The central piperazine ring serves as a scaffold, holding the two benzyl moieties in a specific spatial orientation. Its conformational flexibility and the basicity of its nitrogen atoms are crucial for receptor interaction.

Modifications to the piperazine ring itself can have a profound impact on biological activity. For instance, replacing the piperazine ring with a piperidine (B6355638) ring has been shown in some series of compounds to significantly alter receptor affinity and selectivity. nih.gov This suggests that the presence and relative orientation of the two nitrogen atoms in the piperazine ring are critical for its specific biological profile.

Furthermore, introducing substituents directly onto the carbon atoms of the piperazine ring would alter its conformation and could introduce steric clashes with the receptor binding site, likely leading to a decrease in activity. The basicity of the piperazine nitrogens is also a key factor, as they are often involved in forming salt bridges or hydrogen bonds with acidic residues in the binding pocket of a receptor. Any modification that alters this basicity would be expected to have a significant effect on binding affinity.

Elucidation of Key Pharmacophoric Elements

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For this compound and its derivatives, identifying these key elements is crucial for understanding their mechanism of action and for designing new, more potent analogues.

Identification of Essential Structural Features for Observed Activity

Based on the SAR data from related dibenzylpiperazine compounds, several structural features can be identified as essential for the biological activity of this class of molecules:

Two Aromatic Rings: The presence of two benzyl groups is a fundamental requirement. These rings are likely involved in hydrophobic and/or π-π stacking interactions within the receptor binding pocket.

A Central Basic Nitrogenous Core: The piperazine ring, with its two nitrogen atoms, provides a basic center that is likely protonated at physiological pH. This positive charge is often crucial for forming an ionic interaction with a negatively charged amino acid residue (e.g., aspartate or glutamate) in the receptor.

Specific Substitution Patterns on the Aromatic Rings: As discussed in the SAR sections, the presence and position of substituents like halogens and methoxy groups are critical for modulating affinity and selectivity. The 4-chloro and 3-methoxy substitution pattern of the parent compound represents a favorable arrangement for its specific biological activity.

Optimal Distance and Orientation: The piperazine scaffold serves to position the two benzyl moieties at an optimal distance and in a specific orientation relative to each other. This spatial arrangement is critical for fitting into the receptor's binding site and interacting with the appropriate subpockets.

Mapping of Pharmacophore Models

Two Hydrophobic/Aromatic Features: Corresponding to the 4-chlorobenzyl and 3-methoxybenzyl rings. These features would define the regions of hydrophobic interaction.

A Positively Ionizable/Basic Feature: Representing one or both of the nitrogen atoms of the piperazine ring. This feature would be crucial for electrostatic interactions.

Hydrogen Bond Acceptor/Donor Features: The methoxy group's oxygen atom could act as a hydrogen bond acceptor, and in some contexts, the piperazine nitrogens could also participate in hydrogen bonding.

The relative distances and angles between these pharmacophoric features would be critical for defining the specific binding requirements of the target receptor. Computational modeling and the synthesis and testing of a focused library of analogues would be necessary to precisely map and validate a detailed pharmacophore model for this specific compound class.

| Pharmacophoric Feature | Corresponding Structural Moiety | Probable Interaction Type |

|---|---|---|

| Hydrophobic/Aromatic 1 | 4-chlorobenzyl ring | Hydrophobic, π-π stacking |

| Hydrophobic/Aromatic 2 | 3-methoxybenzyl ring | Hydrophobic, π-π stacking |

| Positively Ionizable | Piperazine nitrogen(s) | Ionic interaction, salt bridge |

| Hydrogen Bond Acceptor | Oxygen of the methoxy group | Hydrogen bonding |

Stereochemical Influences on Molecular Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. For this compound, which is a symmetric molecule and therefore achiral, the introduction of substituents on the piperazine ring itself or on the benzylic carbons would create chiral centers, leading to stereoisomers with potentially distinct biological activities. The differential interaction of these stereoisomers with their biological targets, which are themselves chiral, can lead to variations in binding affinity, efficacy, and metabolism.

The synthesis of specific stereoisomers of 1,4-disubstituted piperazine derivatives can be achieved through several stereoselective synthetic strategies. One common approach involves the use of chiral starting materials. For instance, a chiral diamine can be used as the precursor for the piperazine ring, thereby establishing the stereochemistry from the outset.

Alternatively, asymmetric synthesis methodologies can be employed. For example, the stereoselective reduction of a prochiral diketopiperazine intermediate can yield enantiomerically enriched piperazines. Another strategy involves the alkylation of a chiral piperazine precursor, where the existing stereocenter directs the approach of the incoming electrophile.

A representative synthetic approach to obtain chiral 1,4-disubstituted piperazines is outlined below. This method, while general, can be adapted for the synthesis of specific stereoisomers of derivatives of this compound by starting with an appropriate chiral precursor.

Table 1: General Methodologies for Stereoselective Synthesis of Chiral Piperazine Derivatives

| Step | Description | Reagents and Conditions |

| 1 | Synthesis of a chiral piperazin-2-one (B30754) intermediate | Starting from a chiral amino acid, followed by cyclization. |

| 2 | Reduction of the amide | Use of reducing agents like LiAlH4 or BH3·SMe2. |

| 3 | Sequential N-alkylation | Reaction with 4-chlorobenzyl halide and 3-methoxybenzyl halide in a stepwise manner. |

The resolution of a racemic mixture is another viable method to obtain individual enantiomers. This can be accomplished by using chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

For derivatives of this compound, it is hypothesized that if chiral centers were introduced, the respective enantiomers would likely display differential binding to their target receptors. This difference in activity can be quantified by determining the binding affinities (e.g., Ki or IC50 values) of each stereoisomer for the target receptor through radioligand binding assays or other relevant biological assays.

Table 2: Hypothetical Comparison of Biological Activity of Stereoisomers

| Stereoisomer | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) |

| (R)-isomer | Receptor X | Data not available | Data not available |

| (S)-isomer | Receptor X | Data not available | Data not available |

| Racemate | Receptor X | Data not available | Data not available |

Note: This table is a template for data that would be generated from experimental evaluation. Currently, no specific data is available for the stereoisomers of this compound.

The observed differences in activity would provide valuable insights into the three-dimensional binding requirements of the receptor, guiding the design of more potent and selective ligands.

Conformational Rigidity and Flexibility in SAR

The 1,4-dibenzylpiperazine core, as found in this compound, allows for considerable conformational freedom of the benzyl groups. The orientation of these aromatic rings relative to the piperazine core can significantly influence the interaction with a receptor binding pocket.

Studies on various piperazine derivatives have shown that introducing conformational rigidity can lead to an increase in binding affinity and selectivity by reducing the entropic penalty upon binding. This can be achieved by incorporating the piperazine ring into a more rigid bicyclic or polycyclic system. Conversely, a certain degree of flexibility can be advantageous, allowing the ligand to adapt its conformation to optimize interactions within the binding site.

For this compound, the balance between conformational rigidity and flexibility is crucial for its biological activity. The flexible benzyl side chains allow the molecule to explore a range of conformations, one or more of which may be the bioactive conformation. Computational modeling and conformational analysis can be employed to predict the preferred conformations of the molecule and to understand how these conformers might interact with a target receptor.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Routes for Enhanced Scalability or Efficiency

The traditional synthesis of unsymmetrical 1,4-disubstituted piperazines often involves a sequential N-alkylation of piperazine (B1678402). A plausible route for 1-(4-chlorobenzyl)-4-(3-methoxybenzyl)piperazine would involve the reaction of piperazine with 4-chlorobenzyl chloride to form 1-(4-chlorobenzyl)piperazine, followed by a second alkylation with 3-methoxybenzyl chloride. vulcanchem.com To enhance scalability and efficiency, future research could explore several modern synthetic strategies.

Continuous Flow Chemistry: The adoption of continuous flow reactors could offer significant advantages over traditional batch processing. nih.govfigshare.comresearchgate.net Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic alkylation reactions. nih.gov This methodology is highly amenable to scale-up for industrial production. figshare.com

Biocatalysis: The use of enzymes to catalyze the formation of the C-N bonds could offer a green and highly selective alternative to traditional chemical methods. While not yet widely applied to this specific class of compounds, the exploration of transaminases or other enzymes for asymmetric synthesis could lead to the development of more environmentally benign and efficient manufacturing processes.

Advanced Computational Modeling for Deeper Mechanistic Understanding

To gain a more profound understanding of the potential biological activity of this compound, advanced computational modeling techniques are indispensable.